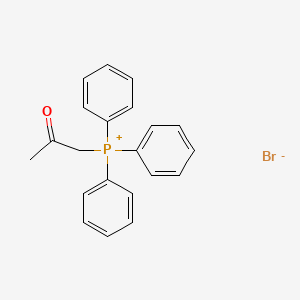

Acetonyl triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-oxopropyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20OP.BrH/c1-18(22)17-23(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;/h2-16H,17H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBWHCFTAAHIJJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20BrOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50945013 | |

| Record name | (2-Oxopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2236-01-3 | |

| Record name | Phosphonium, (2-oxopropyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2236-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonyltriphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002236013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Oxopropyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50945013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetonyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Acetonyl Triphenylphosphonium Bromide: A Comprehensive Technical Guide for Synthetic Chemists

Abstract

Acetonyl triphenylphosphonium bromide stands as a crucial reagent in the synthetic chemist's toolkit, primarily serving as a stable, crystalline precursor to the corresponding stabilized phosphorus ylide. This guide provides an in-depth exploration of its chemical properties, synthesis, and application, with a particular focus on its role in the stereoselective synthesis of α,β-unsaturated ketones via the Wittig reaction. Authored from the perspective of a seasoned application scientist, this document moves beyond simple procedural outlines to delve into the mechanistic underpinnings and practical considerations that enable researchers, scientists, and drug development professionals to leverage this reagent with precision and confidence.

Introduction: The Strategic Value of a Stabilized Ylide Precursor

In the vast landscape of carbon-carbon bond formation, the Wittig reaction remains a cornerstone for the synthesis of alkenes from carbonyl compounds.[1][2] The choice of the phosphonium salt precursor is a critical determinant of the subsequent ylide's reactivity and, consequently, the stereochemical outcome of the olefination. This compound, [(CH₃C(O)CH₂)P(C₆H₅)₃]Br, is prized for its ability to generate acetonylidenetriphenylphosphorane, a stabilized ylide. The presence of the acetyl group allows for delocalization of the negative charge on the α-carbon of the ylide, a feature that tempers its reactivity and imparts a high degree of stereochemical control, favoring the formation of the thermodynamically more stable (E)-alkene.[1][2]

This guide will illuminate the path from the phosphonium salt to the final α,β-unsaturated ketone, providing not just the "how" but the "why" behind each experimental step.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use.

Physical Properties

This compound is typically a pale cream to cream-colored powder.[3] Key physical data are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 2236-01-3 | [4] |

| Molecular Formula | C₂₁H₂₀BrOP | [4] |

| Molecular Weight | 399.27 g/mol | [5] |

| Melting Point | 228-235 °C | [3] |

| Appearance | Pale cream to cream powder | [3] |

| Hygroscopicity | Hygroscopic | [5] |

Solubility Profile

-

Soluble: Polar protic solvents such as methanol and ethanol.

-

Sparingly Soluble: Polar aprotic solvents like dichloromethane and chloroform.

-

Generally Insoluble: Nonpolar solvents such as diethyl ether and hexanes.

For ylide generation, the choice of solvent is critical and is often dictated by the base used and the temperature required for the reaction.

Spectroscopic Characterization

Definitive, publicly archived spectra for this compound are not consistently available. However, based on the known structure and spectral data from analogous triphenylphosphonium salts, the following characteristic signals can be predicted.[6]

-

¹H NMR: The spectrum would be characterized by multiplets in the aromatic region (approx. δ 7.6-7.9 ppm) corresponding to the fifteen protons of the three phenyl groups. The methylene protons (—CH₂—) adjacent to the phosphorus atom would appear as a doublet due to coupling with the ³¹P nucleus, likely in the region of δ 5.5-6.0 ppm. The methyl protons (—CH₃) of the acetyl group would be a singlet, expected to be further downfield, around δ 2.3-2.6 ppm.

-

¹³C NMR: The aromatic region would show multiple signals for the phenyl carbons. The carbonyl carbon (C=O) would be a prominent signal in the downfield region (typically δ 195-205 ppm). The methylene carbon (—CH₂—) would exhibit a large one-bond coupling to phosphorus (¹JPC), appearing as a doublet. The methyl carbon (—CH₃) would also be observable.

-

³¹P NMR: As a phosphonium salt, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for tetracoordinate phosphorus in such salts typically falls in the range of δ +20 to +30 ppm (relative to 85% H₃PO₄).[6] For instance, the ³¹P chemical shift for (2-hydroxy-5-methylphenyl)triphenylphosphonium bromide has been reported at δ 22.04 ppm.[6]

-

IR Spectroscopy: The IR spectrum displays characteristic absorbances. Key peaks include those for the C=O stretch of the ketone (around 1710-1730 cm⁻¹), C-H stretches of the aromatic rings (around 3050 cm⁻¹), and strong absorptions corresponding to the P-Ph bonds.[4]

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion for the cation, [M-Br]⁺, at m/z 319.12. Fragmentation would likely involve the loss of the acetyl group or other characteristic fragments.

Synthesis and Handling

Synthesis of this compound

The synthesis of this compound is a straightforward Sₙ2 reaction. The general workflow involves the reaction of triphenylphosphine with a 2-halopropanone, typically bromoacetone.

Caption: Synthesis workflow for this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine in a suitable solvent such as toluene.

-

Addition of Halo-ketone: Add bromoacetone dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC is recommended). The product will precipitate out of the solution as a white or off-white solid.

-

Isolation: Cool the reaction mixture to room temperature, and then further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under vacuum to yield the final product.

Safety and Handling

This compound is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust. Prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.

The Heart of the Matter: The Wittig Reaction

The primary utility of this compound is its conversion to the stabilized ylide, acetonylidenetriphenylphosphorane, which then participates in the Wittig reaction to form α,β-unsaturated ketones.

Ylide Generation: The Role of the Base

The protons on the carbon adjacent to the phosphonium center are acidic and can be removed by a base to form the ylide. Because the resulting ylide is stabilized by the adjacent carbonyl group, a milder base than those required for non-stabilized ylides (like n-butyllithium) can be used. Common bases include sodium hydroxide, sodium carbonate, or sodium ethoxide.

Caption: Generation of the stabilized ylide.

Protocol for Ylide Generation and In Situ Wittig Reaction:

-

Suspension: Suspend this compound in a suitable solvent, such as dichloromethane or ethanol.

-

Aldehyde/Ketone Addition: Add the desired aldehyde or ketone to the suspension.

-

Base Addition: Slowly add an aqueous solution of a base like sodium hydroxide or sodium carbonate with vigorous stirring. The reaction is often biphasic, and phase-transfer catalysis can be beneficial.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

-

Workup: After the reaction is complete, the organic layer is separated, washed, dried, and concentrated.

-

Purification: The crude product is then purified, typically by column chromatography, to isolate the α,β-unsaturated ketone and remove the triphenylphosphine oxide byproduct.

Mechanism and Stereoselectivity: The (E)-Alkene Predominance

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the alkene and the highly stable triphenylphosphine oxide, which is the thermodynamic driving force for the reaction.[2]

For stabilized ylides like acetonylidenetriphenylphosphorane, the initial addition to the carbonyl is often reversible. This allows for equilibration to the thermodynamically more stable anti-oxaphosphetane intermediate, which subsequently collapses to yield the (E)-alkene as the major product.[1][2]

Caption: Mechanistic pathway of the Wittig reaction with a stabilized ylide.

Applications in Synthesis

The reaction of acetonylidenetriphenylphosphorane with aldehydes is a reliable method for the synthesis of α,β-unsaturated methyl ketones. These moieties are common structural motifs in natural products and pharmaceutically active compounds.

-

Natural Product Synthesis: The construction of enone functionalities is a frequent challenge in total synthesis. The use of this compound provides a predictable and high-yielding method to install this key functional group.

-

Drug Development: As a building block, the α,β-unsaturated ketones formed can undergo a variety of further transformations, such as Michael additions, conjugate reductions, and cycloadditions, making this reagent a valuable tool in the synthesis of complex molecular scaffolds for drug discovery. For example, this methodology can be applied in the synthesis of chalcone analogues, which are known for their diverse biological activities.[7]

Limitations and Alternatives

While highly effective, there are limitations to consider:

-

Reactivity: As a stabilized ylide, acetonylidenetriphenylphosphorane is less reactive than its non-stabilized counterparts and may react sluggishly or not at all with sterically hindered ketones.[1]

-

Byproduct Removal: The removal of the triphenylphosphine oxide byproduct can sometimes be challenging and often requires chromatographic purification.

-

Alternatives: For cases where (Z)-selectivity is desired or when reacting with hindered ketones, other olefination methods like the Horner-Wadsworth-Emmons reaction, which utilizes phosphonate esters, may be a more suitable alternative.

Conclusion

This compound is more than just a simple reagent; it is a strategic tool for the stereocontrolled synthesis of (E)-α,β-unsaturated ketones. Its stability, ease of handling, and the predictable (E)-selectivity of its corresponding ylide make it an indispensable resource for chemists in research and industry. By understanding the principles governing its synthesis, reactivity, and the nuances of the Wittig reaction mechanism, scientists can effectively employ this reagent to construct complex molecular architectures with precision, advancing the frontiers of drug development and natural product synthesis.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 638158, Acetonyltriphenylphosphonium bromide. Retrieved from [Link]

-

Wittig Reactions of Stabilized Phosphorus Ylides with Aldehydes in Water. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Chad's Prep (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

Wikipedia contributors. (2023, December 19). Wittig reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Mechanism and Stereoselectivity of the Aza-Wittig Reaction between Phosphazenes and Aldehydes. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Synthesis of α,β-unsaturated epoxy ketones utilizing a bifunctional sulfonium/phosphonium ylide. (n.d.). Chemical Communications (RSC Publishing). Retrieved from [Link]

- Process for making alkyltriaryl-phosphonium compounds. (1967). Google Patents.

- PROCESS FOR SYNTHESIS OF α,β-UNSATURATED KETONES. (2002). Google Patents.

-

Supplementary Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism. (n.d.). MDPI. Retrieved from [Link]

-

A novel approach to synthesis of alpha,beta-unsaturated ketones. (2025-08-06). ResearchGate. Retrieved from [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. (n.d.). Oxford Instruments. Retrieved from [Link]

-

Methyltriphenylphosphonium bromide. (n.d.). NIST WebBook. Retrieved from [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Morita-Baylis-Hillman Reaction of α,β-Unsaturated Ketones with Allylic Acetates by the Combination of Transition-Metal Catalysis and Organomediation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Allyltriphenylphosphonium bromide. (n.d.). SpectraBase. Retrieved from [Link]

-

Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. (2021, October 4). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

Synthesis and transformations of triphenylpropargylphosphonium bromide. (2025-08-10). ResearchGate. Retrieved from [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

Phosphine, triphenyl-, hydrobromide. (n.d.). PubChem. Retrieved from [Link]

-

Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]

-

Week 2 : Lecture 10 : Introduction to 31P NMR Spectroscopy. (2024, January 25). YouTube. Retrieved from [Link]

-

31 Phosphorus NMR. (n.d.). University of Ottawa. Retrieved from [Link]

-

Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes. (2015, August 14). PubMed. Retrieved from [Link]

-

assignment of the 13c nmr resonances in trialkyl- phosphines from spin-lattice relax. (n.d.). Purdue University. Retrieved from [Link]

Sources

- 1. Wittig reaction - Wikipedia [en.wikipedia.org]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. Bromure d’acétonyltriphénylphosphonium, 98+ %, Thermo Scientific Chemicals 25 g | Buy Online [thermofisher.com]

- 4. Acetonyltriphenylphosphonium bromide | C21H20BrOP | CID 638158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 6. chemscene.com [chemscene.com]

- 7. Synthesis of α,β-Unsaturated Ketones as Chalcone Analogues via a SRN1 Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Acetonyl Triphenylphosphonium Bromide

Introduction: The Significance of Phosphonium Salts in Modern Organic Synthesis

Acetonyl triphenylphosphonium bromide, a key member of the phosphonium salt family, serves as a stable and versatile precursor to a corresponding phosphorus ylide. These ylides are the cornerstone of the Wittig reaction, a Nobel Prize-winning method for alkene synthesis discovered by Georg Wittig in 1954.[1] The reaction's prominence in both academic and industrial laboratories stems from its reliability in forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2] The thermodynamic driving force for this transformation is the formation of the highly stable triphenylphosphine oxide byproduct.[3][4]

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers, scientists, and professionals in drug development.

Core Synthesis: The Nucleophilic Power of Triphenylphosphine

The most prevalent and efficient method for synthesizing this compound involves the reaction of triphenylphosphine with bromoacetone. This transformation proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.[1][5]

Reaction Mechanism and Rationale

The phosphorus atom of triphenylphosphine acts as a potent nucleophile, attacking the electrophilic carbon atom bearing the bromine atom in bromoacetone. The reaction is typically conducted in a suitable aprotic solvent, such as toluene or tetrahydrofuran (THF), to facilitate the interaction of the reactants. Heating the reaction mixture is often necessary to achieve a reasonable reaction rate.

The choice of a primary alkyl halide (bromoacetone) is crucial, as the SN2 reaction is most efficient with unhindered substrates.[1][5] The resulting product is a stable, crystalline phosphonium salt that can be readily isolated and purified.

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

-

Triphenylphosphine (C₁₈H₁₅P)

-

Bromoacetone (C₃H₅BrO)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

-

With stirring, add bromoacetone (1.0-1.1 equivalents) to the solution at room temperature.

-

Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by the precipitation of the white phosphonium salt.

-

After the reaction is complete, cool the mixture to room temperature, which will further promote the precipitation of the product.

-

Isolate the crude product by vacuum filtration, washing the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

For further purification, recrystallization from a suitable solvent system, such as ethanol/diethyl ether or dichloromethane/diethyl ether, can be performed.[6] Dry the purified product under vacuum.

Purification and Handling: Ensuring Reagent Quality

The purity of the phosphonium salt is paramount for its successful application in subsequent reactions. Impurities can interfere with the generation of the ylide and lead to side reactions.

Purification Strategy

Recrystallization is the most effective method for purifying this compound. The choice of solvent is critical; a solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature is ideal. Trituration with a non-polar solvent like n-hexane can also be effective in removing non-polar impurities.[6] It is important to handle the purified salt in a dry environment as phosphonium salts can be hygroscopic.[6]

Caption: General workflow for the purification of this compound.

Comprehensive Characterization: Validating the Molecular Structure

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is typically employed.

Spectroscopic Data Summary

The following table summarizes the expected characterization data for this compound.

| Technique | Key Features and Expected Values |

| ¹H NMR | Phenyl protons (multiplet, ~7.5-7.9 ppm), methylene protons adjacent to phosphorus (doublet, ~5.5 ppm, JHP ≈ 15 Hz), methyl protons (singlet, ~2.1 ppm).[7] |

| ¹³C NMR | Carbonyl carbon (~200 ppm), phenyl carbons (~118-135 ppm), methylene carbon adjacent to phosphorus (~35 ppm, doublet), methyl carbon (~30 ppm).[7] |

| ³¹P NMR | A single peak in the range of +20 to +25 ppm is characteristic of a tetracoordinate phosphonium species.[7] |

| IR Spectroscopy | Strong C=O stretch (~1710-1730 cm⁻¹), P-Ph stretches (~1440, 1110, 720 cm⁻¹), C-H stretches (~3050 cm⁻¹). |

| Mass Spectrometry (ESI+) | The molecular ion corresponding to the cation [C₂₁H₂₀OP]⁺ will be observed at m/z ≈ 319.12. |

| Melting Point | Expected to be in the range of 228-235 °C.[8] |

Interpreting the Data: A Deeper Dive

-

NMR Spectroscopy: Proton and carbon NMR are invaluable for confirming the connectivity of the molecule. The characteristic doublet for the methylene protons in the ¹H NMR spectrum, resulting from coupling to the phosphorus atom, is a key diagnostic feature.[7] ³¹P NMR provides direct evidence for the formation of the phosphonium salt.

-

IR Spectroscopy: The presence of a strong carbonyl absorption band confirms the integrity of the acetonyl group. The characteristic absorptions for the triphenylphosphine moiety provide further structural confirmation.

-

Mass Spectrometry: High-resolution mass spectrometry can be used to confirm the elemental composition of the cation.

Applications in Organic Synthesis

While primarily known as a Wittig reagent precursor, this compound has found other applications in organic synthesis. It has been utilized as a versatile reagent for the acylation of alcohols, phenols, thiols, and amines.[9] It has also been shown to be effective for the 1,1-diacylation of aldehydes under solvent-free conditions.[9]

Conclusion

The synthesis and characterization of this compound are fundamental procedures in the repertoire of synthetic organic chemists. A thorough understanding of the underlying reaction mechanism, coupled with meticulous experimental technique and comprehensive analytical characterization, ensures the production of a high-quality reagent. This guide provides the necessary framework for researchers to confidently prepare and utilize this valuable synthetic building block in their endeavors, from fundamental research to complex drug development programs.

References

-

National Center for Biotechnology Information. (n.d.). Acetonyltriphenylphosphonium bromide. PubChem. Retrieved from [Link]

-

Max-Planck-Gesellschaft. (n.d.). SUPPORTING INFORMATION. MPG.PuRe. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Lumen Learning. (n.d.). 20.4. The Wittig reaction. Organic Chemistry II. Retrieved from [Link]

-

Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of triphenylphosphonium bromide. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Acetonyltriphenylphosphonium Bromide (ATPB): A Versatile Reagent for the Acylation of Alcohols, Phenols, Thiols and Amines and for 1,1-Diacylation of Aldehydes under Solvent-Free Conditions. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). vinyl triphenylphosphonium bromide. Retrieved from [Link]

-

KOYON. (2025, May 28). What Are The Main Uses Of Methyl Triphenyl Phosphonium Bromide? Retrieved from [Link]

- Google Patents. (n.d.). US3334144A - Process for making alkyltriaryl-phosphonium compounds.

-

Biomedical Journal of Scientific & Technical Research. (2021, October 4). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Retrieved from [Link]

-

ResearchGate. (2018, May 23). How to recrystallize phosphonium salt? Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzyltriphenylphosphonium bromide. PubChem. Retrieved from [Link]

Sources

- 1. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. total-synthesis.com [total-synthesis.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Acetonyltriphenylphosphonium bromide, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Acetonyltriphenylphosphonium Bromide for Advanced Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon double bonds is a cornerstone of molecular architecture. Among the arsenal of synthetic methodologies, the Wittig reaction remains a paramount tool for its reliability and stereochemical control. This guide provides an in-depth technical overview of Acetonyltriphenylphosphonium bromide (CAS No. 2236-01-3), a versatile and stabilized Wittig reagent, offering field-proven insights into its synthesis, properties, and diverse applications, particularly in the formation of α,β-unsaturated ketones and other key synthetic intermediates.

Core Characteristics and Physicochemical Properties

Acetonyltriphenylphosphonium bromide, systematically named (2-oxopropyl)triphenylphosphanium bromide, is a quaternary phosphonium salt.[1] Its structure, featuring a ketone functionality, renders the corresponding ylide "stabilized," a critical factor that dictates its reactivity and the stereochemical outcome of the Wittig reaction.[2][3][4] This stabilization, arising from the delocalization of the negative charge onto the adjacent carbonyl group, makes the ylide less reactive and more selective compared to its non-stabilized counterparts.[2][3]

A summary of its key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 2236-01-3 | [1] |

| Molecular Formula | C₂₁H₂₀BrOP | [1] |

| Molecular Weight | 399.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 226-227 °C | [6] |

| Solubility | Soluble in CH₂Cl₂, CHCl₃, MeOH, EtOH, CH₃CN. Insoluble in THF, Et₂O, benzene, EtOAc. | |

| Purity | Typically ≥98% | [6] |

Synthesis and Purification: A Validated Protocol

The preparation of Acetonyltriphenylphosphonium bromide is a straightforward and high-yielding process, typically achieved through the nucleophilic substitution of bromoacetone with triphenylphosphine. This self-validating protocol ensures the reliable synthesis of the phosphonium salt in a research laboratory setting.

Experimental Protocol: Synthesis of Acetonyltriphenylphosphonium Bromide

Materials:

-

Triphenylphosphine (1.0 eq)

-

Bromoacetone (1.05 eq)

-

Anhydrous Benzene or Toluene

-

Anhydrous Diethyl Ether

Procedure:

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve triphenylphosphine in anhydrous benzene or toluene under an inert atmosphere (e.g., nitrogen or argon).

-

To this stirring solution, add bromoacetone dropwise at room temperature.

-

A white precipitate will begin to form almost immediately. Continue stirring at room temperature for 12-24 hours to ensure the reaction goes to completion.

-

After the reaction period, collect the white solid by vacuum filtration.

-

Wash the crude product thoroughly with anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Dry the purified Acetonyltriphenylphosphonium bromide under vacuum to yield a white crystalline solid.

Causality Behind Experimental Choices:

-

The use of anhydrous solvents is critical to prevent the hydrolysis of bromoacetone and the formation of triphenylphosphine oxide as a byproduct.

-

An inert atmosphere minimizes side reactions, particularly the oxidation of triphenylphosphine.

-

Washing with diethyl ether is effective for purification as the phosphonium salt is insoluble in it, while the starting materials have some solubility.

The Wittig Reaction: Mechanism and Stereochemical Control with a Stabilized Ylide

The primary application of Acetonyltriphenylphosphonium bromide is in the Wittig reaction to synthesize α,β-unsaturated ketones. The stabilized nature of the acetonylide ylide, generated in situ by deprotonation of the phosphonium salt with a suitable base, dictates a preference for the formation of the thermodynamically more stable (E)-alkene.[2][3][4][7]

Mechanism of the Wittig Reaction with Acetonylide

The reaction proceeds through the formation of a key four-membered ring intermediate, the oxaphosphetane. For stabilized ylides, the initial nucleophilic addition to the carbonyl is reversible, allowing for equilibration to the more stable anti-oxaphosphetane, which then collapses to form the (E)-alkene and triphenylphosphine oxide.[2][7]

Caption: Workflow of the Wittig reaction using Acetonyltriphenylphosphonium bromide.

Experimental Protocol: Synthesis of an α,β-Unsaturated Ketone

This protocol provides a robust method for the synthesis of an α,β-unsaturated ketone from an aldehyde using Acetonyltriphenylphosphonium bromide.

Materials:

-

Acetonyltriphenylphosphonium bromide (1.1 eq)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 eq) or Potassium tert-butoxide (1.2 eq)

-

Aldehyde (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add Acetonyltriphenylphosphonium bromide and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add the base (e.g., NaH) portion-wise to the stirring suspension. The formation of the deep red or orange color of the ylide will be observed.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated ketone.

Self-Validation and Causality:

-

The use of a strong base like NaH or K-tert-butoxide is necessary to deprotonate the phosphonium salt to form the ylide.[8]

-

The reaction is typically performed at low temperatures initially to control the exothermic ylide formation and then warmed to drive the reaction to completion.

-

The aqueous workup with NH₄Cl quenches any remaining base and ylide.

-

Purification by column chromatography is usually required to separate the desired alkene from the triphenylphosphine oxide byproduct.

Diverse Applications in Synthesis

Beyond its role in the classic Wittig reaction, Acetonyltriphenylphosphonium bromide serves as a versatile catalyst and reagent in various organic transformations.

Catalyst for Acetal and Thioacetal Formation

This phosphonium salt has been shown to be an excellent and selective catalyst for the protection of aldehydes as acetals and thioacetals.[3] This application is particularly valuable in multi-step syntheses where the selective protection of a carbonyl group is required.

Reagent for Acylation Reactions

Acetonyltriphenylphosphonium bromide can also be employed as a catalyst for the acylation of alcohols, phenols, thiols, and amines.[9] This highlights its utility in the introduction of protecting groups or the modification of functional groups within a molecule.

Role in Natural Product and Pharmaceutical Synthesis

Spectral Data for Characterization

Accurate characterization of Acetonyltriphenylphosphonium bromide is essential for its effective use. The following spectral data provide key identifiers for this compound.

¹H and ¹³C NMR Spectroscopy

While a fully assigned spectrum from the search results is not available, typical chemical shifts for similar phosphonium salts can be inferred.

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~7.6-7.9 | multiplet | Phenyl protons |

| ~5.5 | doublet (J ≈ 15 Hz) | -CH₂- | |

| ~2.3 | singlet | -CH₃ | |

| ¹³C | ~118-135 | multiple signals | Phenyl carbons |

| ~204 | singlet | C=O | |

| ~45 | doublet (J ≈ 50 Hz) | -CH₂- | |

| ~30 | singlet | -CH₃ |

Note: The coupling between phosphorus and adjacent carbons and protons is a characteristic feature in the NMR spectra of phosphonium salts.

Infrared (IR) Spectroscopy

The IR spectrum of Acetonyltriphenylphosphonium bromide will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2920 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ketone) |

| ~1438 | Strong | P-C stretch |

| ~1110 | Strong | P-C stretch |

Safety and Handling

Acetonyltriphenylphosphonium bromide is an irritant to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. It is also noted to be hygroscopic and should be stored in a tightly sealed container in a dry environment.[6]

Conclusion

Acetonyltriphenylphosphonium bromide is a highly valuable and versatile reagent for the modern synthetic chemist. Its primary utility as a stabilized Wittig reagent allows for the reliable and stereoselective synthesis of (E)-α,β-unsaturated ketones. Furthermore, its catalytic activity in protection and acylation reactions expands its applicability in complex multi-step syntheses. This guide provides the necessary technical information and validated protocols to enable researchers and drug development professionals to effectively utilize this important synthetic tool.

References

-

AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

- Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6683.

-

Chem-Station. (2024, April 6). Wittig Reaction. Retrieved from [Link]

- Hon, Y.-S., Lee, C.-F., Chen, R.-J., & Huang, Y.-F. (2003). Acetonyltriphenylphosphonium Bromide and Its Polymer-Supported Analogues as Catalysts for the Protection of Carbonyl Compounds as Acetals or Thioacetals.

-

Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

OpenStax. (2023, September 20). 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). vinyl triphenylphosphonium bromide. Retrieved from [Link]

-

ResearchGate. (2005). Acetonyltriphenylphosphonium Bromide (ATPB): A Versatile Reagent for the Acylation of Alcohols, Phenols, Thiols and Amines and for 1,1-Diacylation of Aldehydes under Solvent-Free Conditions | Request PDF. Retrieved from [Link]

-

ResearchGate. (2019). Synthesis and Reactions of Stabilized Phosphorus Ylides | Request PDF. Retrieved from [Link]

-

ResearchGate. (2021). Preparation of (Substituted)- Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Retrieved from [Link]

-

Slideshare. (n.d.). Wittig reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

Vesta Chemicals bv. (n.d.). CatOnium ETPB. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Your Formula Source. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Retrieved from [Link]

-

PubChem. (n.d.). Acetonyltriphenylphosphonium bromide. Retrieved from [Link]

Sources

- 1. Acetonyltriphenylphosphonium bromide | C21H20BrOP | CID 638158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. adichemistry.com [adichemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. biomedres.us [biomedres.us]

- 6. Acetonyltriphenylphosphonium bromide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

The Cornerstone of Carbonyl Olefination: A Technical Guide to the Molecular Structure of Acetonyl Triphenylphosphonium Bromide

Abstract

Acetonyl triphenylphosphonium bromide, with the chemical formula C₂₁H₂₀BrOP, is a pivotal phosphonium salt in the arsenal of synthetic organic chemistry.[1] It serves as a stable, crystalline precursor to the corresponding phosphorus ylide, a stabilized Wittig reagent renowned for its role in the synthesis of α,β-unsaturated ketones. This guide provides an in-depth exploration of its molecular structure, from the fundamental principles of its synthesis to the nuanced details revealed by spectroscopic analysis. We will dissect the causality behind its reactivity, focusing on the formation and resonance stabilization of its ylide, and the subsequent mechanistic pathways of the Wittig reaction. This document is intended for researchers, scientists, and drug development professionals who leverage Wittig olefination for the precise construction of complex molecular architectures.

Synthesis and Formation: Forging the Reagent

The synthesis of this compound is a classic example of nucleophilic substitution, specifically an Sₙ2 reaction. The journey begins with two key reactants: triphenylphosphine (PPh₃) and a halo-ketone, typically bromoacetone (BrCH₂C(O)CH₃).

Causality of Reagent Choice:

-

Triphenylphosphine: The phosphorus atom in PPh₃ possesses a lone pair of electrons, rendering it an excellent nucleophile. The three bulky phenyl groups, while sterically significant, do not completely hinder the accessibility of this lone pair. Furthermore, the phosphorus atom's ability to expand its octet is fundamental to the subsequent formation of the ylide.

-

Bromoacetone: This α-halo ketone is an ideal electrophile. The bromine atom is a good leaving group, and the carbon atom to which it is attached is susceptible to nucleophilic attack.

The reaction proceeds by the nucleophilic attack of the phosphorus lone pair on the carbon atom bearing the bromine. This concerted, one-step Sₙ2 displacement results in the formation of a new phosphorus-carbon bond and the expulsion of the bromide ion, which then acts as the counter-ion to the newly formed phosphonium cation.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of phosphonium salts.[2]

-

Objective: To synthesize (2-oxopropyl)triphenylphosphonium bromide from triphenylphosphine and bromoacetone.

-

Materials:

-

Triphenylphosphine (PPh₃)

-

Bromoacetone (BrCH₂C(O)CH₃)

-

Toluene (anhydrous)

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Heat the solution to reflux under a nitrogen atmosphere.

-

Add bromoacetone (1.0 eq) dropwise to the refluxing solution. Caution: Bromoacetone is a lachrymator and toxic; handle in a well-ventilated fume hood.

-

Continue refluxing the mixture for 4-6 hours. A white precipitate will form as the reaction progresses.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the white solid precipitate by vacuum filtration.

-

Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield pure this compound.

-

-

Self-Validation: The success of the synthesis is confirmed by the formation of a white crystalline solid with a distinct melting point (typically around 226-227°C). Further validation is achieved through the spectroscopic methods detailed in the following section.

The Molecular Structure Unveiled

Spectroscopic Characterization

Spectroscopy provides a powerful, non-destructive lens through which to view the molecular connectivity and electronic environment.

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. The most diagnostic absorption is the sharp, strong peak corresponding to the carbonyl (C=O) stretch, which typically appears around 1718 cm⁻¹ . The presence of this peak confirms the integrity of the ketone moiety. Other significant peaks include those for the aromatic C-H stretches of the phenyl groups (above 3000 cm⁻¹) and the characteristic P-Ph (P-C aromatic) vibrations, often seen around 1438 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy gives a detailed map of the hydrogen and carbon framework.

-

¹H NMR: The proton NMR spectrum is highly characteristic.

-

The fifteen protons of the three phenyl groups typically appear as a complex multiplet in the aromatic region, approximately δ 7.60-7.90 ppm .

-

The two protons of the methylene group (CH₂) adjacent to the positively charged phosphorus atom are deshielded and appear as a doublet around δ 5.60 ppm . The splitting into a doublet is a key feature, caused by coupling to the phosphorus-31 nucleus (²JP-H ≈ 13 Hz).

-

The three protons of the methyl group (CH₃) are seen as a singlet further upfield, around δ 2.45 ppm .

-

-

¹³C NMR: The carbon spectrum corroborates the proton data, showing signals for the carbonyl carbon (C=O) typically above δ 200 ppm, the various aromatic carbons, and the aliphatic carbons of the acetonyl group. The methylene carbon (CH₂) will show coupling to the phosphorus atom.

-

³¹P NMR: Phosphorus-31 NMR is definitive for confirming the formation of the phosphonium salt. A single peak is expected, typically in the range of δ +20 to +30 ppm (relative to 85% H₃PO₄), which is characteristic of tetracoordinate phosphonium cations.[3]

| Spectroscopic Data Summary | |

| Technique | Characteristic Signal |

| Infrared (IR) | Carbonyl (C=O) Stretch |

| Phenyl (P-Ar) Stretch | |

| ¹H NMR | Phenyl Protons (15H) |

| Methylene Protons (P-CH₂) (2H) | |

| Methyl Protons (CH₃) (3H) | |

| ³¹P NMR | Phosphonium Center (1P) |

Chemical Reactivity: From Salt to Ylide to Alkene

The structure of this compound is intrinsically linked to its function as a Wittig reagent precursor. Its chemical behavior is dominated by the acidity of the α-protons on the methylene group and the subsequent reactivity of the resulting ylide.

Acidity and Ylide Formation

The protons on the carbon adjacent to the electron-withdrawing phosphonium center (P⁺) are rendered acidic. Treatment of the phosphonium salt with a base removes one of these protons to generate a phosphorus ylide, a neutral, dipolar species also known as a phosphorane.

Caption: Ylide formation via deprotonation.

The choice of base is critical. Because the resulting ylide is "stabilized," relatively weak bases such as sodium hydroxide or sodium carbonate are often sufficient for deprotonation, unlike non-stabilized ylides which require strong bases like n-butyllithium.

The Stabilized Ylide: A Tale of Two Resonance Forms

The ylide generated, acetonylidenetriphenylphosphorane, is termed a "stabilized ylide." This stability arises because the negative charge on the α-carbon can be delocalized through resonance onto the adjacent carbonyl oxygen atom, forming an enolate.[4][5]

This delocalization has two major consequences:

-

Reduced Reactivity: Stabilized ylides are less nucleophilic and therefore less reactive than their non-stabilized counterparts.

-

Thermodynamic Control: Their reactions are often reversible, allowing for thermodynamic control over the alkene geometry, which typically results in the formation of the more stable (E)-alkene.[6][7][8]

Caption: Resonance structures of the stabilized ylide.

The Wittig Reaction Mechanism

The core utility of the ylide is its reaction with aldehydes and ketones to form alkenes. The modern understanding of the Wittig reaction mechanism, particularly for stabilized ylides under lithium-salt-free conditions, involves a direct [2+2] cycloaddition to form an oxaphosphetane intermediate.[9]

Mechanism Steps:

-

[2+2] Cycloaddition: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Simultaneously, the carbonyl oxygen attacks the electrophilic phosphorus atom. This concerted process forms a four-membered ring intermediate called an oxaphosphetane.

-

Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses. The P-O and C-C bonds break, and a new, very stable phosphorus-oxygen double bond (in triphenylphosphine oxide) and a carbon-carbon double bond (the desired alkene) are formed. The formation of the highly stable P=O bond is the thermodynamic driving force for the entire reaction.

Caption: The Wittig reaction workflow.

Conclusion

This compound is more than a mere shelf chemical; it is a precisely engineered tool for C=C bond formation. Its molecular structure, characterized by the juxtaposition of a ketone and a triphenylphosphonium cation, dictates its chemical destiny. The acidity of the α-protons provides a straightforward entry into the world of phosphorus ylides, while the carbonyl group offers resonance stabilization, modulating the ylide's reactivity and conferring thermodynamic control over the olefination reaction. Through the lens of spectroscopy, we can validate its synthesis and confirm the structural integrity that is paramount to its function. A thorough understanding of this structure is, therefore, fundamental for any scientist aiming to master the Wittig reaction and its applications in modern organic synthesis.

References

-

AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Fiveable. (n.d.). Ylide Resonance Definition. Retrieved from [Link]

-

NROChemistry. (2024). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

-

Byrne, P. A., & Gilheany, D. G. (2013). The modern interpretation of the Wittig reaction mechanism. Chemical Society Reviews, 42(16), 6670-6685. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 638158, Acetonyltriphenylphosphonium bromide. Retrieved from [Link]

-

Supporting Online Material for: Unprecedented dehydrocoupling of primary phosphines using a main group catalyst. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Ylide Resonance Definition - Organic Chemistry Key Term | Fiveable. (n.d.). Retrieved from [Link]

-

Islam, M. S., et al. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research, 39(2). [Link]

Sources

- 1. Acetonyltriphenylphosphonium bromide | C21H20BrOP | CID 638158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biomedres.us [biomedres.us]

- 3. rsc.org [rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. fiveable.me [fiveable.me]

- 6. adichemistry.com [adichemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 9. The modern interpretation of the Wittig reaction mechanism - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

Acetonyl triphenylphosphonium bromide literature review

An In-depth Technical Guide to Acetonyl Triphenylphosphonium Bromide: Synthesis, Reactivity, and Applications

Introduction

This compound, a key reagent in modern organic synthesis, serves as a stable and versatile precursor to the corresponding phosphorus ylide. This guide provides an in-depth exploration of its synthesis, physicochemical properties, and extensive applications, particularly in the context of the Wittig reaction. For researchers, scientists, and professionals in drug development, a thorough understanding of this reagent is crucial for the strategic construction of complex molecular architectures. This document offers a comprehensive overview, grounded in established scientific principles and supported by detailed experimental protocols.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. Its structure combines the bulky triphenylphosphine moiety with an acetonyl group, rendering it a stable phosphonium salt.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₀BrOP | [1][2] |

| Molecular Weight | 399.27 g/mol | [1][2][3] |

| CAS Number | 2236-01-3 | [2][4] |

| Melting Point | 226-227 °C | [5] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in polar solvents like methanol, ethanol, and water. |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is characterized by multiplets in the aromatic region (δ 7.5-8.0 ppm) corresponding to the phenyl protons. The methylene protons adjacent to the phosphorus atom typically appear as a doublet around δ 5.5-6.0 ppm, with coupling to the phosphorus atom. The methyl protons of the acetyl group appear as a singlet around δ 2.2-2.5 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbonyl carbon (around 200 ppm), the methylene carbon, and the methyl carbon.

-

³¹P NMR: A single peak in the ³¹P NMR spectrum, typically in the range of δ 20-30 ppm, confirms the presence of the phosphonium species.

-

IR Spectroscopy: The infrared spectrum displays a strong absorption band for the carbonyl group (C=O) stretch, typically around 1710-1730 cm⁻¹.[1] Characteristic absorptions for the P-C bond and the phenyl groups are also present.[6]

Synthesis of this compound

The synthesis of this compound is a straightforward nucleophilic substitution reaction. The lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of a 2-haloacetone, displacing the halide.

Experimental Protocol: Synthesis

Materials:

-

Triphenylphosphine (PPh₃)

-

Bromoacetone or Chloroacetone

-

Toluene or Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.

-

Add bromoacetone (1 equivalent) dropwise to the stirred solution at room temperature.

-

An exothermic reaction may occur, and a white precipitate will begin to form.

-

After the initial reaction subsides, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion.

-

Allow the mixture to cool to room temperature. The product will precipitate out of the solution.

-

Collect the white solid by vacuum filtration and wash it with cold anhydrous diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain pure this compound.

Rationale: The choice of an aprotic solvent like toluene is to avoid any side reactions. The refluxing ensures that the reaction, which can be slow at room temperature, proceeds to completion. Washing with diethyl ether is effective for removing nonpolar impurities.

The Wittig Reaction: A Cornerstone of Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.[7][8] It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a phosphorane), which is generated in situ from a phosphonium salt.[9][10]

Mechanism of the Wittig Reaction

The reaction proceeds through a series of well-defined steps:

-

Ylide Formation: The phosphonium salt is deprotonated by a base to form the phosphorus ylide. The acidity of the α-proton is enhanced by the positively charged phosphorus atom.

-

Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[11]

-

Oxaphosphetane Formation: This attack leads to the formation of a zwitterionic intermediate called a betaine, which rapidly cyclizes to a four-membered ring intermediate known as an oxaphosphetane.[9][10]

-

Alkene Formation: The oxaphosphetane is unstable and decomposes to give the desired alkene and triphenylphosphine oxide. The formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[9][12]

Sources

- 1. Acetonyltriphenylphosphonium bromide | C21H20BrOP | CID 638158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. (Acetonyl)triphenylphosphonium bromide | CymitQuimica [cymitquimica.com]

- 4. This compound | 2236-01-3 [chemicalbook.com]

- 5. Acetonyltriphenylphosphonium bromide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. adichemistry.com [adichemistry.com]

- 10. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]

- 11. youtube.com [youtube.com]

- 12. total-synthesis.com [total-synthesis.com]

An In-Depth Technical Guide to (2-Oxopropyl)triphenylphosphonium bromide

Abstract

This guide provides a comprehensive technical overview of (2-Oxopropyl)triphenylphosphonium bromide, a pivotal reagent in modern organic synthesis. Known commonly as Acetonyltriphenylphosphonium bromide, its primary utility lies in the Wittig olefination reaction for the stereoselective synthesis of α,β-unsaturated ketones. We will delve into its fundamental physicochemical properties, provide validated protocols for its synthesis and application, explore the underlying reaction mechanisms, and discuss essential spectroscopic characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Section 1: Core Fundamentals: Physicochemical Properties and Safety

A thorough understanding of a reagent's properties is the bedrock of its effective and safe application. (2-Oxopropyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a precursor to a stabilized phosphorus ylide.

1.1 Physicochemical Data

The key quantitative data for this reagent are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 2236-01-3 | [1] |

| Molecular Formula | C₂₁H₂₀BrOP | [1] |

| Molecular Weight | 399.3 g/mol | [1] |

| Appearance | Off-white to white crystalline powder | --- |

| Melting Point | >245 °C (decomposes) | --- |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| IUPAC Name | 2-oxopropyl(triphenyl)phosphanium bromide | [1] |

| Common Synonyms | Acetonyltriphenylphosphonium bromide | [1] |

1.2 Safety, Handling, and Storage

Authoritative Insight: As a quaternary phosphonium salt, this compound is generally stable but requires careful handling due to its irritant properties. Proper storage is crucial to maintain its integrity.

-

Hazard Identification: (2-Oxopropyl)triphenylphosphonium bromide is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Always handle this compound within a chemical fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields (or goggles), and chemically resistant gloves (e.g., nitrile).

-

Handling Procedures: Avoid generating dust. Ensure adequate ventilation. After handling, wash hands thoroughly. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. The compound should be kept away from strong oxidizing agents and moisture.

Section 2: Synthesis of (2-Oxopropyl)triphenylphosphonium bromide

Expertise & Experience: The synthesis of phosphonium salts is a cornerstone reaction in organophosphorus chemistry. The preparation of (2-Oxopropyl)triphenylphosphonium bromide is a classic example of a nucleophilic substitution (SN2) reaction. The lone pair on the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon bearing the bromine atom in bromoacetone. The choice of a relatively non-polar, aprotic solvent like toluene or acetonitrile is deliberate to facilitate the SN2 mechanism and allow for heating to drive the reaction to completion.

2.1 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target phosphonium salt.

2.2 Detailed Experimental Protocol

This protocol is a self-validating system; successful synthesis should yield a crystalline solid whose identity can be confirmed via the spectroscopic methods outlined in Section 4.

-

Setup: Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: To the flask, add triphenylphosphine (1.0 eq.) and a suitable solvent such as toluene or acetonitrile (approx. 3-4 mL per gram of triphenylphosphine).

-

Addition: While stirring, add bromoacetone (1.0-1.1 eq.) to the solution. Caution: Bromoacetone is a lachrymator and toxic; handle with extreme care in a fume hood.

-

Reaction: Heat the reaction mixture to reflux (for toluene, ~110 °C) and maintain for 12-24 hours. The progress can be monitored by TLC or by the formation of a precipitate.

-

Isolation: Allow the mixture to cool to room temperature, which should induce further precipitation of the phosphonium salt. The product can be fully precipitated by adding a non-polar solvent like diethyl ether or hexane.

-

Purification: Collect the white solid by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified (2-Oxopropyl)triphenylphosphonium bromide under vacuum to yield the final product.

Section 3: Core Application: The Wittig Reaction

The primary application of (2-Oxopropyl)triphenylphosphonium bromide is as a precursor for a stabilized Wittig reagent, used to synthesize α,β-unsaturated ketones from aldehydes.[2][3][4]

3.1 Mechanism: Ylide Formation and Olefination

The overall process occurs in two key stages: deprotonation to form the ylide, followed by the reaction of the ylide with a carbonyl compound.[5][6][7]

Pillar 1: Ylide Formation

The protons on the carbon adjacent to both the positively charged phosphorus and the carbonyl group are significantly acidic. This increased acidity is due to the electron-withdrawing nature of both groups, which stabilize the resulting carbanion (the ylide).

Causality Behind Base Selection: Unlike non-stabilized ylides (e.g., from methyltriphenylphosphonium bromide) which require very strong bases like n-butyllithium or NaHMDS, this "stabilized" phosphonium salt can be deprotonated by milder bases such as sodium hydroxide, sodium ethoxide, or potassium carbonate.[2][5] This imparts a significant advantage, broadening the functional group tolerance of the reaction.

Caption: Deprotonation of the phosphonium salt to form the stabilized ylide.

Pillar 2: The Wittig Olefination Mechanism

The reaction proceeds via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[6][8] This intermediate rapidly collapses to form the final products. The driving force for this collapse is the formation of the extremely stable phosphorus-oxygen double bond in triphenylphosphine oxide.

Stereochemical Outcome: For stabilized ylides, the initial steps of the mechanism are reversible. This allows the system to equilibrate to the more thermodynamically stable intermediate, which ultimately leads to the formation of the (E)-alkene as the major product.[5][8][9]

Caption: The mechanism of the Wittig olefination with a stabilized ylide.

3.2 General Experimental Protocol for Wittig Olefination

This protocol describes a general method for the in situ generation of the ylide followed by reaction with an aldehyde.

-

Setup: In a dry, inert-atmosphere flask, suspend (2-Oxopropyl)triphenylphosphonium bromide (1.1 eq.) in a dry solvent like THF, DCM, or Toluene.

-

Ylide Generation: Add a suitable base (e.g., solid anhydrous K₂CO₃, 2.0 eq.; or 1M NaOEt in EtOH, 1.1 eq.) to the suspension. Stir the mixture at room temperature for 1-2 hours. The formation of the characteristic orange/red color of the ylide indicates successful deprotonation.

-

Carbonyl Addition: Cool the ylide solution (e.g., to 0 °C). Add a solution of the aldehyde (1.0 eq.) in the same solvent dropwise over 15-30 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC, observing the consumption of the aldehyde.

-

Workup: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[10] Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The major byproduct, triphenylphosphine oxide, can often be precipitated from a minimal amount of a cold non-polar/polar solvent mixture (e.g., hexane/ethyl acetate) and removed by filtration. The desired α,β-unsaturated ketone in the filtrate can then be purified by flash column chromatography.

Section 4: Spectroscopic Characterization (Self-Validation)

Trustworthiness: Spectroscopic analysis is non-negotiable for validating the identity and purity of the synthesized phosphonium salt. NMR spectroscopy is the most powerful tool for this purpose.

-

1H NMR:

-

Phenyl Protons: A complex multiplet between δ 7.5-8.0 ppm integrating to 15 hydrogens is characteristic of the three phenyl groups on phosphorus.

-

Methylene Protons (-CH₂-P): The two protons on the carbon directly attached to the phosphorus will appear as a doublet, typically in the range of δ 5.0-5.8 ppm. The splitting is due to coupling with the phosphorus nucleus (²JP-H ≈ 15-20 Hz).

-

Methyl Protons (-CO-CH₃): A sharp singlet for the three methyl protons will be observed further downfield, typically around δ 2.3-2.6 ppm.

-

-

13C NMR:

-

Phenyl Carbons: Multiple signals will appear in the aromatic region (δ 120-140 ppm). The carbon directly attached to phosphorus (ipso-carbon) will show a large coupling constant (JP-C) and will be shifted downfield.

-

Methylene Carbon (-CH₂-P): This carbon will also show a large one-bond coupling to phosphorus (¹JP-C ≈ 50-60 Hz) and appear around δ 40-50 ppm.

-

Carbonyl Carbon (C=O): A signal around δ 200-205 ppm.

-

Methyl Carbon (-CH₃): A signal around δ 30-35 ppm.

-

-

31P NMR:

-

This is a definitive technique for confirming the formation of the phosphonium salt. A single peak in the proton-decoupled 31P NMR spectrum is expected. For tetracoordinate phosphonium salts of this type, the chemical shift typically appears in the range of δ +20 to +30 ppm relative to 85% H₃PO₄.[11][12][13][14]

-

Conclusion

(2-Oxopropyl)triphenylphosphonium bromide is a robust and highly effective reagent for the synthesis of (E)-α,β-unsaturated ketones via the Wittig reaction. Its key advantages—facile synthesis, the stability of its corresponding ylide, and the use of mild reaction conditions—make it an indispensable tool in the synthetic chemist's arsenal. By understanding its fundamental properties, synthesis, and the mechanistic nuances of its application, researchers can confidently and efficiently construct complex molecular architectures for applications ranging from natural product synthesis to the development of novel pharmaceuticals.

References

-

Wittig Reaction. Organic Chemistry Portal. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Payne, A. R., & Stephan, D. W. (1980). Preparation and 31P nuclear magnetic resonance studies of chiral phosphines. Canadian Journal of Chemistry, 58(1), 15-21. [Link]

-

Carbonyl alkylations with the Wittig reaction. YouTube. (2019, January 16). [Link]

-

Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. (2024, February 2). [Link]

-

Ding, W., Hu, J., Jin, H., Yu, X., & Wang, S. (2018). One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. Synthesis, 50(01), 107-118. [Link]

-

Wittig Reaction | Mechanism. AdiChemistry. [Link]

-

Synthesis of α,β-unsaturated Epoxy Ketones Utilizing a Bifunctional Sulfonium/Phosphonium Ylide. Royal Society of Chemistry. [Link]

-

Grim, S. O., & Davidoff, E. F. (1967). Preparation and 31P Chemical Shifts of Some Quaternary Phosphonium Salts. Zeitschrift für Naturforschung B, 22(5), 571-572. [Link]

-

Wittig Reaction: Mechanism and Examples. Master Organic Chemistry. (2018, February 6). [Link]

-

Acetonyltriphenylphosphonium bromide. PubChem. [Link]

-

Traceless OH-Directed Wacker Oxidation-Elimination, an Alternative to Wittig Olefination/Aldol Condensation: One-Pot Synthesis of α,β-Unsaturated and Nonconjugated Ketones from Homoallyl Alcohols. ACS Publications. [Link]

-

In situ generated phosphonium salts observed via 31P NMR. ResearchGate. [Link]

-

31 Phosphorus NMR. University of Ottawa. [Link]

-

Wittig Reaction: Mechanism and Examples. NROChemistry. [Link]

-

Minkovska, S., Burdzhiev, N., & Deligeorgiev, T. (2018). Rapid synthesis of (3-bromopropyl) triphenylphosphonium bromide or iodide. Semantic Scholar. [Link]

-

Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Royal Society of Chemistry. [Link]

-

20.4. The Wittig reaction. Lumen Learning - Organic Chemistry II. [Link]

-

Chalikidi, P. N., Magkoev, T. T., Gutnov, A. V., Demidov, O. P., Uchuskin, M. G., Trushkov, I. V., & Abaev, V. T. (2021). One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. The Journal of Organic Chemistry, 86(14), 9838–9846. [Link]

-

Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information. Royal Society of Chemistry. [Link]

-

Phosphine, triphenyl-, hydrobromide. PubChem. [Link]

-

Vinyl triphenylphosphonium bromide. Organic Syntheses Procedure. [Link]

-

Synthesis of triphenylphosphonium bromide. PrepChem.com. [Link]

-

Synthesis and transformations of triphenylpropargylphosphonium bromide. ResearchGate. [Link]

Sources

- 1. Acetonyltriphenylphosphonium bromide | C21H20BrOP | CID 638158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts [organic-chemistry.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. adichemistry.com [adichemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

An In-Depth Technical Guide to the Solubility of Acetonyl Triphenylphosphonium Bromide

Introduction

Acetonyl triphenylphosphonium bromide, a key Wittig reagent, plays a crucial role in organic synthesis, particularly in the conversion of aldehydes and ketones into alkenes.[1] The efficacy of this phosphonium salt in a reaction is fundamentally linked to its behavior in solution, making a thorough understanding of its solubility characteristics paramount for researchers, scientists, and professionals in drug development. The choice of solvent not only dictates the dissolution of the reagent but also influences reaction kinetics, pathway, and the ease of product purification.

This guide provides a comprehensive overview of the solubility of this compound (CAS 2236-01-3). It delves into the physicochemical properties that govern its solubility, presents a detailed, field-proven protocol for its experimental determination, and offers a qualitative solubility profile in common laboratory solvents. This document is designed to equip researchers with the foundational knowledge required to make informed decisions in experimental design and process optimization.

Physicochemical Properties

Understanding the inherent properties of a compound is the first step in predicting its solubility. This compound is a quaternary phosphonium salt, which defines its characteristic behavior.[2]

| Property | Value | Source(s) |

| Chemical Formula | C₂₁H₂₀BrOP | [3] |

| Molecular Weight | 399.27 g/mol | [4] |

| Appearance | Pale cream to cream powder/solid | [4] |

| Melting Point | 226-235 °C | [4] |

| CAS Number | 2236-01-3 | [3] |

| Sensitivity | Hygroscopic | [5] |

Principles of Solubility: A Mechanistic Perspective

The solubility of this compound is governed by the classic chemical principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] The molecule's structure contains both highly polar and nonpolar regions, resulting in a distinct solubility profile.